![molecular formula C8H5N3 B2573686 1H-Benzo[d]imidazole-4-carbonitrile CAS No. 64574-21-6](/img/structure/B2573686.png)
1H-Benzo[d]imidazole-4-carbonitrile
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Overview
Description
Chemical Reactions Analysis
1H-Benzo[d]imidazole-4-carbonitrile can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have investigated its reactivity in the context of drug development, particularly as PARP-1 inhibitors . Understanding its reactivity is crucial for designing derivatives with enhanced pharmacological properties.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Activity
1H-benzo[d]imidazole derivatives have shown significant antimicrobial activity. They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . The antimicrobial potential of the 1H-benzo[d]imidazole scaffold has been extensively reviewed, highlighting its effectiveness and favorable selectivity ratio .
Drug Discovery
1H-benzo[d]imidazole derivatives have received much interest in drug discovery due to their significant biological activities. They are considered potential bioactive heterocyclic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .
Potential PARP-1 Inhibitors
1H-benzo[d]imidazole-4-carboxamide derivatives have been designed, synthesized, and evaluated for PARP-1 inhibitory activity and proliferation inhibitory against BRCA-1 mutant MDA-MB-436 cell line in vitro .
Structure Determination
The crystal structures of 1H-benzo[d]imidazole derivatives have been determined, revealing an identical system of hydrogen bonds . Solid-state NMR has been applied for testing the quality of the obtained samples .
Antimicrobial Resistance (AMR) Research
Given the rise of drug-resistant bacteria causing infections that do not respond to standard treatment, 1H-benzo[d]imidazole derivatives are being explored for their potential to combat antimicrobial resistance .
Pharmacological Blocking
1H-benzo[d]imidazole derivatives have been used in successful pharmacological blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Safety And Hazards
properties
IUPAC Name |
1H-benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFETXSAWJLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzo[d]imidazole-4-carbonitrile |
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